molecular formula C25H19F3N2OS B2974801 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide CAS No. 292056-83-8

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2974801
CAS No.: 292056-83-8
M. Wt: 452.5
InChI Key: JXDPAVMAZJQABK-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

The synthesis of 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .

Chemical Reactions Analysis

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

2,2-diphenyl-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)acetamide can be compared with other thiazole derivatives such as:

    2-aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Benzothiazole: Exhibits anticancer and anti-inflammatory activities.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

2,2-diphenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2OS/c26-25(27,28)20-13-7-8-17(14-20)15-21-16-29-24(32-21)30-23(31)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,22H,15H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDPAVMAZJQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292056-83-8
Record name 2,2-DIPHENYL-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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